

Introduction: Understanding N,N'-Diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Diphenyl-p-phenylenediamine*

Cat. No.: *B181675*

[Get Quote](#)

N,N'-Diphenyl-p-phenylenediamine (DPPD), with CAS number 74-31-7, is an aromatic amine widely utilized as an antioxidant and antiozonant, particularly in the rubber industry to enhance the durability of products like tires.^{[1][2]} Its chemical structure, featuring two phenyl groups attached to a p-phenylenediamine core, imparts the ability to interrupt autocatalytic oxidation cycles by donating hydrogen atoms to radical derivatives.^[1] While invaluable in industrial applications, its chemical reactivity and biological interactions necessitate a thorough understanding of its health and safety profile for professionals in research and development who may handle this compound.

This guide provides a comprehensive overview of the toxicological, physical, and environmental hazards associated with DPPD. It is designed to equip researchers and scientists with the necessary knowledge to implement robust safety protocols, ensuring personal and environmental protection.

Physicochemical Properties and Reactivity Profile

A foundational element of chemical safety is understanding a substance's physical characteristics and chemical stability. This knowledge informs proper storage, handling, and fire-fighting procedures. DPPD is typically encountered as a gray or dark gray powder or flakes.^[3]

Table 1: Key Physicochemical Properties of DPPD

Property	Value	Source
Molecular Formula	C18H16N2	[4]
Molecular Weight	260.33 g/mol	[4]
Appearance	Gray or dark gray powder/flakes	[3] [5]
Melting Point	134 - 145 °C (273.2 - 293 °F)	[2] [4]
Boiling Point	220 - 225 °C @ 0.5 mm Hg	[2] [4]
Water Solubility	Insoluble	[4]

| Storage Temperature| Store below +30°C in a dry, cool, well-ventilated area |[\[2\]](#)[\[4\]](#) |

DPPD is a combustible solid that may form explosive dust-air mixtures.[\[2\]](#) It is incompatible with strong oxidizing agents.[\[2\]](#)[\[4\]](#) Its chemical nature as an amine means it will react exothermically with acids.[\[6\]](#) When heated to decomposition, it can emit toxic fumes, including nitrogen oxides, carbon oxides, and aniline.[\[6\]](#)

Toxicological Profile: Health Hazards and Mechanistic Insights

DPPD presents several health hazards that demand careful management in a laboratory setting. The primary concerns are skin sensitization and irritation to the eyes and respiratory tract.[\[5\]](#)[\[7\]](#)

Acute Toxicity and Irritation

DPPD is classified as having low acute toxicity via oral ingestion, with reported LD50 values of 2,370 mg/kg in rats and 18 g/kg in mice.[\[5\]](#)[\[7\]](#) Despite this, it can cause irritation upon contact.

- Skin Irritation: May cause skin irritation.[\[5\]](#)
- Eye Irritation: Can cause mild eye irritation. A Draize test in rabbits resulted in mild irritation after 24 hours of exposure to 500 mg.[\[5\]](#)

- Respiratory and Digestive Tract Irritation: Inhalation of dust may irritate the respiratory tract, and ingestion can disturb the digestive tract.[5]

Skin Sensitization: A Primary Concern

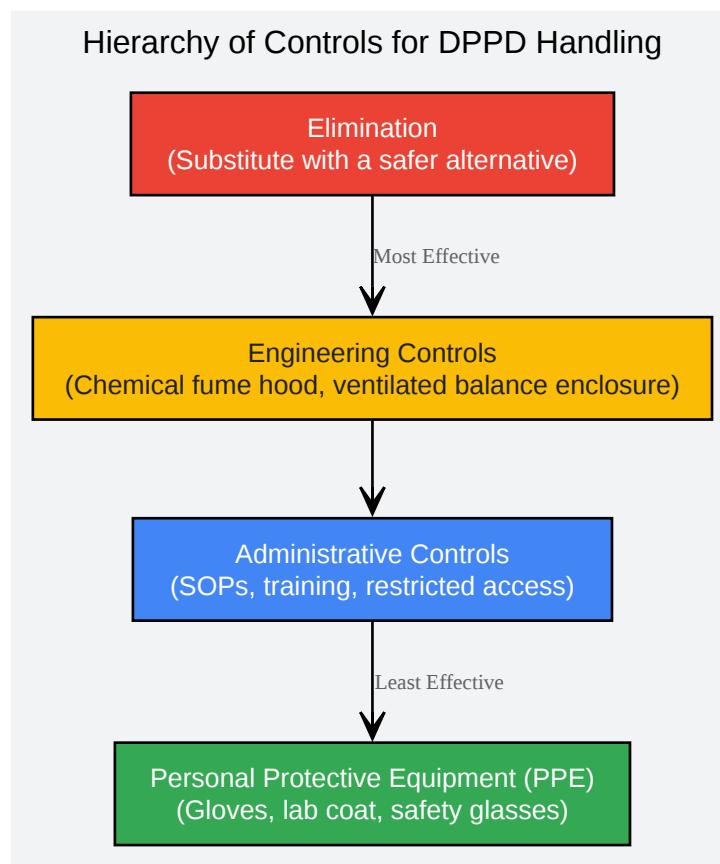
The most significant health risk associated with DPPD is its potential to cause an allergic skin reaction (skin sensitization).[4][7][8]

- Hazard Classification: DPPD is classified under the Globally Harmonized System (GHS) as Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction).[7][8]
- Mechanism: As a p-phenylenediamine derivative, DPPD can act as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. Upon skin contact, DPPD or its metabolites can covalently bind to skin proteins, forming a hapten-carrier complex. This complex is then recognized as foreign by the immune system's antigen-presenting cells (e.g., Langerhans cells), initiating a Type IV hypersensitivity reaction. Subsequent exposures, even to very low amounts, can trigger a robust inflammatory response, manifesting as allergic contact dermatitis with symptoms like rash, itching, and swelling.[4]

Chronic and Developmental Toxicity

While information on chronic toxicity is limited, a key study sheds light on its reproductive and developmental effects.

- Reproductive/Developmental Toxicity: A study in rats found that while repeated doses up to 1000 mg/kg/day showed no significant adverse effects, lower doses impacted pregnancy.[9][10] A significantly prolonged gestation period was observed at 50 and 300 mg/kg/day.[9][11] At 300 mg/kg/day, adverse effects included dystocia (difficult birth) and one maternal death. [1][9] The No-Observed-Adverse-Effect Level (NOAEL) for reproduction/developmental toxicity was determined to be 8 mg/kg bw/day.[9]
- Carcinogenicity: DPPD is not listed as a carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the California Proposition 65.[5]


Table 2: Summary of Toxicological Data

Endpoint	Species	Route	Value	Classification/Result	Source
LD50	Rat	Oral	2,370 mg/kg	Low acute toxicity	[5][7]
LD50	Mouse	Oral	18,000 mg/kg	Low acute toxicity	[5][7]
LD50	Mouse	Intraperitoneal	300 mg/kg	-	[7]
Eye Irritation	Rabbit	Draize Test	500 mg/24H	Mild Irritant	[5]
Skin Sensitization	-	-	-	H317: May cause an allergic skin reaction	[7][8]

| Reproductive NOAEL | Rat | Oral (Gavage) | 8 mg/kg/day | - | [9] |

Exposure Control and Personal Protective Equipment (PPE)

Given the hazards, particularly skin sensitization, a stringent exposure control strategy is mandatory. This strategy should be based on the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards at the source.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes more effective, system-level safety measures.

Engineering Controls

- Ventilation: Always handle DPPD powder in a well-ventilated area. To keep airborne concentrations low, use a certified chemical fume hood, especially when weighing or transferring the material, to prevent inhalation of dust particles.^[5] A ventilated balance enclosure is recommended for weighing operations.
- Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.^[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly.

- Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5]
- Skin Protection:
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. [5][8] Always check the glove manufacturer's breakthrough time data for DPPD or similar aromatic amines. Discard gloves immediately if they become contaminated.
 - Lab Coat: A lab coat or other protective clothing is required to prevent skin exposure.[5]
- Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA-approved respirator.[5] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter (N95 or equivalent) is recommended for handling the powder. [6][8]

Safe Handling, Storage, and Emergency Protocols

Standard Operating Procedure for Handling DPPD Powder

- Preparation: Cordon off the work area. Confirm the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.
- Donning PPE: Put on a lab coat, followed by safety glasses/goggles, and finally, chemical-resistant gloves. If required, don a respirator.
- Weighing/Transfer: Conduct all manipulations of DPPD powder within a chemical fume hood or ventilated enclosure to minimize dust generation.[5] Use tools (spatulas, etc.) that minimize the creation of airborne dust.
- Post-Handling: Tightly close the container after use.[5] Decontaminate the work surface with an appropriate solvent (e.g., acetone) followed by soap and water.[6]
- Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling.[5]

Storage Requirements

Store DPPD in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from incompatible substances such as strong oxidizing agents.[4]

Emergency Procedures

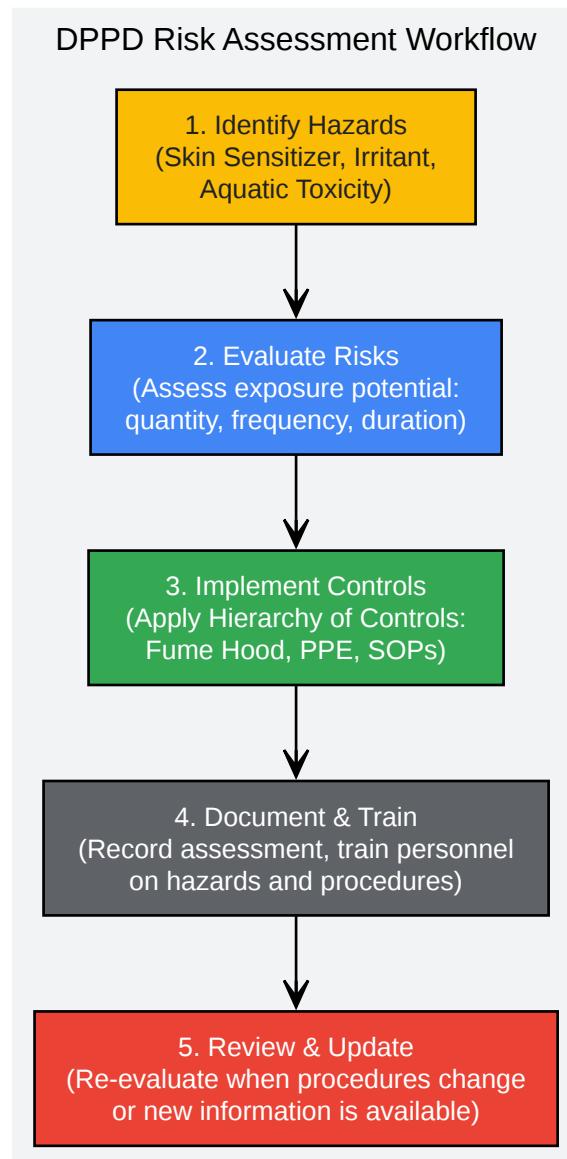
First Aid:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
- Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[4]
- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical aid.[5]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5]

Spill Response Protocol:

- Evacuate: Alert others and evacuate the immediate area.
- Control: Remove all sources of ignition.[6]
- Ventilate: Ensure the area is well-ventilated.
- Contain: Wearing appropriate PPE (including respiratory protection), dampen the spilled solid with a solvent like acetone to prevent dust from becoming airborne.[6]
- Collect: Carefully sweep up or absorb the dampened material and place it into a suitable, clean, dry, closed container for disposal.[5]
- Decontaminate: Use absorbent paper dampened with acetone to clean the spill area, followed by a thorough wash with soap and water.[6]

- Dispose: Dispose of the waste and contaminated materials in accordance with institutional and local regulations.


Environmental Hazards and Disposal

DPPD is classified as harmful to aquatic life with long-lasting effects (H412).[\[4\]](#)[\[7\]](#)[\[8\]](#) Therefore, it is critical to prevent its release into the environment.

- Environmental Fate: Phenylenediamine derivatives are a focus of environmental research due to their widespread use and potential for persistence and toxicity of their transformation products.[\[12\]](#)[\[13\]](#) While DPPD itself may have a limited half-life, its continuous release and the properties of its derivatives are of concern.[\[14\]](#)
- Disposal: All waste containing DPPD must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant.[\[4\]](#) Do not allow the material to enter storm sewers or waterways.[\[5\]](#)

Chemical Safety Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving DPPD is undertaken.

[Click to download full resolution via product page](#)

Caption: A five-step workflow for conducting a chemical-specific risk assessment.

Conclusion

N,N'-Diphenyl-p-phenylenediamine is a valuable chemical with a well-defined hazard profile. The primary risks to researchers are skin sensitization and irritation, while its main environmental hazard is its toxicity to aquatic life. By understanding its physicochemical properties and toxicological effects, and by rigorously implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating correct PPE—DPPD can be

handled safely. Adherence to detailed standard operating procedures and emergency preparedness are essential components of a comprehensive safety culture for all professionals working with this compound.

References

- Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine (pract), 97% (titr.). Cole-Parmer. URL
- N,N'-Diphenyl-p-phenylenediamine Safety D
- SAFETY DATA SHEET - N,N'-Diphenyl-p-phenylenediamine. Fisher Scientific. URL
- Matsumoto, M., Yamaguchi, M., Yoshida, Y., et al. (2013). An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test. *Food and Chemical Toxicology*, 56, 290-296. URL
- N,N'-Diphenyl-p-phenylenediamine 98%. Sigma-Aldrich. URL
- An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: A 28-day repeated dose test and reproduction/developmental toxicity test.
- Safety Data Sheet - N,N'-Diphenyl-1,4-phenylenediamine. Cayman Chemical. URL
- N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its Transformation Product, 6PPD-quinone; Regulatory Investigation Under the Toxic Substances Control Act (TSCA). *Federal Register*. URL
- N,N'-Diphenyl-p-phenylenediamine SDS, 74-31-7 Safety D
- Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants.
- **N,N-Diphenyl-p-phenylenediamine** (CAS 74-31-7). ChemicalBook. URL
- An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: A 28-day repeated dose test and reproduction/developmental toxicity test. Okayama University. URL
- N,N'-DIPHENYL-P-PHENYLENEDIAMINE. CAMEO Chemicals - NOAA. URL
- N,N'-Diphenyl-1,4-phenylenediamine (CAS 74-31-7). Cayman Chemical. URL
- A Review of N-(1,3-Dimethylbutyl)-N'-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. MDPI. URL
- Health Implications of p-Phenylenediamine: The Aromatic Amine in Permanent Hair Dye. News-Medical. URL
- Acute and short-term toxicity studies on p-aminodiphenylamine. Semantic Scholar. URL
- p-PHENYLENEDIAMINE HAZARD SUMMARY. NJ.gov. URL
- p-Phenylenediamines and their derived quinones: A review of their environmental fate, human exposure, and biological toxicity.

- N,N'-Diphenyl-P-Phenylenediamine (CID 6319). PubChem. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]
- 3. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N,N'-DIPHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N,N -Diphenyl-p-phenylenediamine 98 74-31-7 [sigmaaldrich.com]
- 9. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Federal Register :: N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its Transformation Product, 6PPD-quinone; Regulatory Investigation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
- To cite this document: BenchChem. [Introduction: Understanding N,N'-Diphenyl-p-phenylenediamine (DPPD)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b181675#health-and-safety-data-for-n-n-diphenyl-p-phenylenediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com